molecular formula C8H6F4 B1312784 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene CAS No. 80245-26-7

4-Fluoro-2-methyl-1-(trifluoromethyl)benzene

Cat. No. B1312784
CAS RN: 80245-26-7
M. Wt: 178.13 g/mol
InChI Key: XBUKSKTZQURUDT-UHFFFAOYSA-N
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Description

“4-Fluoro-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, and 1-Fluoro-4-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methyl-1-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is UNNNAIWPDLRVRN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-2-methyl-1-(trifluoromethyl)benzene” is 164.1003 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Structure Analysis

Research has shown that fluorination of certain benzene compounds leads to the formation of lightly fluorinated products, with specific aromatic products being formed initially. This process, examined in the case of 1,3-Bis-(trifluoromethyl)benzene, indicates that 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene may undergo similar mechanistic implications and reaction pathways (Parsons, 1972).

Photochemical Properties

The photochemistry of fluoro(trifluoromethyl)benzenes has been extensively studied, revealing that changes in exciting wavelengths influence fluorescence yields and the mean radiative lifetimes of isomers. The intricate interplay between wavelength, fluorescence, and phosphorescence yields indicates a complex photochemical behavior that 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene may also exhibit, given its structural similarities (Al-ani, 1973a); (Al-ani, 1973b).

Molecular Structure and Inhibitory Properties

A study on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors reveals the detailed crystal structure of related compounds, highlighting dihedral angles and distances between atoms, and illustrating the potential of 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene in forming intricate molecular structures with potential inhibitory properties (Li et al., 2005a); (Li et al., 2005b).

Electronic Structure and Reactivity

Research on related fluorinated benzene compounds shows insights into the electronic structure and reactivity, particularly concerning the torsional potential around specific bonds. These findings could inform the understanding of the electronic behavior of 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene in various chemical environments (Kieninger et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-(trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUKSKTZQURUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461556
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-1-(trifluoromethyl)benzene

CAS RN

80245-26-7
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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